2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide 2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide
Brand Name: Vulcanchem
CAS No.: 351356-26-8
VCID: VC14741783
InChI: InChI=1S/C18H18N4OS/c1-13-8-10-16(11-9-13)22-14(2)20-21-18(22)24-12-17(23)19-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,23)
SMILES:
Molecular Formula: C18H18N4OS
Molecular Weight: 338.4 g/mol

2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide

CAS No.: 351356-26-8

Cat. No.: VC14741783

Molecular Formula: C18H18N4OS

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide - 351356-26-8

Specification

CAS No. 351356-26-8
Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
IUPAC Name 2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Standard InChI InChI=1S/C18H18N4OS/c1-13-8-10-16(11-9-13)22-14(2)20-21-18(22)24-12-17(23)19-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,23)
Standard InChI Key RAORXBFLEWWYSY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C

Introduction

2-(5-Methyl-4-p-tolyl-4H- triazol-3-ylsulfanyl)-N-phenyl-acetamide is a synthetic organic compound that belongs to the class of substituted triazoles. This compound is characterized by its complex molecular structure, which includes a triazole ring connected to a phenylacetamide moiety through a sulfur atom. The presence of the 5-methyl and p-tolyl groups contributes to its unique chemical properties and potential biological activities.

Synthesis and Optimization

The synthesis of 2-(5-Methyl-4-p-tolyl-4H- triazol-3-ylsulfanyl)-N-phenyl-acetamide typically involves several key steps, which can be optimized for higher yields and purity through techniques such as batch processing or continuous flow synthesis. Recent advancements include ultrasound-assisted synthesis, which enhances reaction efficiency and reduces reaction times.

Biological Activities

Triazole derivatives, including this compound, are known for their diverse biological activities, such as antifungal, antibacterial, and anticancer properties. The specific combination of functional groups in 2-(5-Methyl-4-p-tolyl-4H- triazol-3-ylsulfanyl)-N-phenyl-acetamide may confer distinct biological activities not observed in simpler analogs.

Research Findings and Applications

Research indicates that compounds with similar triazole structures exhibit significant antibacterial activity, particularly against Gram-negative bacteria, and their potency can be comparable to known antibiotics like ciprofloxacin and levofloxacin . The unique structural features of 2-(5-Methyl-4-p-tolyl-4H- triazol-3-ylsulfanyl)-N-phenyl-acetamide suggest potential applications in medicinal chemistry, although further studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

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